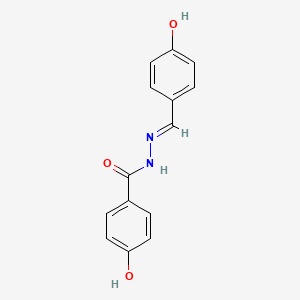

4-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide

Description

4-Hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide (hereafter Compound A) is a hydrazone derivative synthesized via condensation of 4-hydroxybenzaldehyde with 4-hydroxybenzohydrazide. Its structure features two para-substituted phenol groups linked by an N-acylhydrazone bridge, facilitating extended conjugation and antioxidant activity .

Properties

IUPAC Name |

4-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-12-5-1-10(2-6-12)9-15-16-14(19)11-3-7-13(18)8-4-11/h1-9,17-18H,(H,16,19)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPCZMRRXGHGBY-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40419819 | |

| Record name | 4-hydroxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100872-56-8 | |

| Record name | 4-hydroxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-N'-(4-HYDROXYBENZYLIDENE)BENZOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N’-(4-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 4-hydroxybenzaldehyde. The reaction is carried out in ethanol as a solvent, and the mixture is refluxed for several hours. Upon cooling, the product precipitates out and is collected by filtration .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Physical and Spectroscopic Characterization

The compound is characterized using:

-

IR Spectroscopy : Peaks at 3232 cm⁻¹ (N-H stretch) and 1606 cm⁻¹ (C=N stretch) .

-

¹H NMR (d6-DMSO) :

-

Mass Spectrometry : Molecular ion peak at m/z 257.5 (M+H⁺) .

Table 2: Spectroscopic Data

| Technique | Key Observations |

|---|---|

| IR | N-H (∼3232 cm⁻¹), C=N (∼1606 cm⁻¹) |

| ¹H NMR | Singlets for N-H, O-H, and CH=N protons |

| ESMS | Molecular ion at m/z 257.5 |

3.1. Substitution Reactions

The hydroxyl (-OH) groups in the benzene rings undergo electrophilic substitution , such as:

-

Acetylation : Reaction with acetyl chloride to form acetyl derivatives .

-

Methylation : Potential methylation using methylating agents (e.g., methyl iodide) .

3.2. Oxidation and Reduction

-

Oxidation : The hydrazone group (C=N) may oxidize under strong oxidizing conditions (e.g., KMnO₄) to form carbonyl compounds.

-

Reduction : Reduction with LiAlH₄ or NaBH₄ could convert the C=N bond to a C-NH₂ group.

3.3. Stability and Reactivity

-

The C=N bond is stable under acidic conditions but may hydrolyze under basic conditions to regenerate the hydrazide and aldehyde .

-

The para-hydroxyl groups enhance the reactivity of the aromatic rings toward electrophilic substitution .

4.1. Antimicrobial Activity

-

Exhibits moderate to potent activity against E. coli, S. aureus, and P. aeruginosa, with MIC values comparable to standard antibiotics .

-

The methoxy group in analogs enhances activity, as seen in compound AR 7 (4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide) .

4.2. Antioxidant Activity

Scientific Research Applications

Synthesis of 4-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide

The synthesis of this compound typically involves the condensation reaction between 4-hydroxybenzaldehyde and benzohydrazide. The reaction is carried out in an alcoholic medium, often with ethanol or methanol as solvents. The general procedure includes:

- Mixing 4-hydroxybenzaldehyde with benzohydrazide in a solvent.

- Heating the mixture under reflux for several hours.

- Cooling the solution to precipitate the product, which is then filtered and purified.

The yield of synthesized compounds can vary, but studies report yields ranging from 81% to 86% for related hydrazone derivatives .

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound and its derivatives. The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. For instance, compounds derived from this hydrazone have shown significant antioxidant activity in various assays, indicating their potential as therapeutic agents against oxidative damage .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have shown that it possesses antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their potency compared to standard antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4a | 12.5 | S. aureus |

| 4b | 1.6 | E. coli |

| 4c | 1.6 | C. albicans |

Anticancer Potential

Research has highlighted the anticancer potential of hydrazone derivatives, including those based on this compound. Studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating apoptotic pathways and generating reactive oxygen species (ROS). For example, metal complexes formed with this hydrazone have demonstrated enhanced cytotoxicity against various cancer cell lines such as HeLa and A549 .

Future Directions and Research Opportunities

Given the promising biological activities exhibited by this compound, further research is warranted to explore:

- Structural Modifications : Investigating how variations in substituents affect biological activity could lead to more potent derivatives.

- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile of these compounds.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying their biological effects will enhance understanding and facilitate drug development.

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-(4-hydroxybenzylidene)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy groups can form hydrogen bonds with active sites, while the benzylidene moiety can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Compound A is compared to analogs with modifications in substituent groups, positions, and molecular planarity (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Withdrawing Groups : Nitro substitution (14f) increases melting points (266–268°C) compared to Compound A , likely due to stronger intermolecular interactions .

- Hydrophobic Substituents : tert-Butyl groups (Compound 20, 3c) enhance hydrophobicity, improving membrane permeability but reducing aqueous solubility .

- Positional Isomerism : Ortho-hydroxy substitution (L1) alters chromogenic behavior, showing solvent-dependent color changes due to intramolecular hydrogen bonding .

Table 2: Functional Comparison

Key Insights :

- Antioxidant vs. Bioactive: Compound A’s dual phenol groups favor antioxidant applications, while nitro (14f) or tert-butyl (20) substitutions redirect activity toward antimicrobial or enzymatic inhibition .

- Corrosion Inhibition : Hydrazones with indole or thiazolidine substituents outperform Compound A in acidic environments, emphasizing the role of aromatic heterocycles .

Crystallographic and Electronic Properties

- Molecular Planarity : The dihedral angle between aromatic rings in Compound A analogs (e.g., 3.9° in a nitro derivative) influences π-π stacking and solubility .

- Hydrogen Bonding : Ortho-hydroxy derivatives (L1) exhibit intramolecular H-bonding, reducing crystallinity but enhancing solvatochromism .

Biological Activity

4-Hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide is a hydrazone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This compound is characterized by its unique structure, which includes hydroxyl and hydrazone functionalities that contribute to its biological efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two hydroxyl groups and a hydrazone linkage, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It acts as a PLK1 inhibitor , which is vital in regulating cell division and has been implicated in various cancers. Inhibition of PLK1 leads to reduced proliferation of cancer cells, making this compound a candidate for cancer treatment strategies .

Case Study: PLK1 Inhibition

- Study Findings : The compound demonstrated effective inhibition of cancer cell proliferation in various malignant tumors, including breast and pancreatic cancers. It was shown to significantly reduce cell viability in tamoxifen-resistant breast cancer cells (TAMR-MCF-7) through real-time cell observation techniques .

Enzyme Inhibition

In addition to its anticancer properties, this hydrazone derivative has been studied for its ability to inhibit specific enzymes.

Key Enzyme Targets:

- Laccase : A copper-containing enzyme involved in lignin degradation and phenolic compound oxidation. The compound exhibited competitive inhibition against laccase, with micromolar activity observed, indicating its potential utility in agricultural applications to combat plant pathogens .

- Urease : The synthesized derivatives demonstrated good urease inhibitory activity, with IC50 values ranging from 13.33 µM to 251.74 µM, showcasing their potential in treating conditions associated with high urease activity .

Other Biological Activities

Further investigations have highlighted additional biological activities:

- Antimicrobial Properties : Studies have shown that similar hydrazone derivatives possess antimicrobial and antimycobacterial activities, suggesting a broader spectrum of biological effects .

- Anti-inflammatory Effects : Derivatives of this compound have been implicated in inhibiting proteolytic enzymes linked to autoimmune diseases, indicating potential therapeutic applications beyond oncology .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the condensation reaction between 4-hydroxybenzaldehyde and benzohydrazide. The process typically yields high purity with good yields:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Hydroxybenzaldehyde + Benzohydrazide | Reflux in methanol for 3 hours | 86.04% |

The structure-activity relationship studies suggest that the presence of hydroxyl groups enhances the inhibitory activities against laccase and PLK1 by increasing solubility and interaction with target enzymes .

Q & A

Basic Synthesis and Characterization

Q: What is the standard synthetic route for 4-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide, and how is its structure confirmed? A: The compound is synthesized by refluxing equimolar amounts of 4-hydroxybenzohydrazide and 4-hydroxybenzaldehyde in ethanol, followed by slow solvent evaporation to yield crystals. Structural confirmation involves:

- IR spectroscopy : Peaks at ~3450 cm⁻¹ (O–H), ~3217 cm⁻¹ (N–H), 1610 cm⁻¹ (C=N), and 1647 cm⁻¹ (C=O) .

- NMR : Key signals include δ 8.63 ppm (s, 1H, –N=CH–) and aromatic protons at δ 6.84–7.88 ppm in DMSO-d₆ .

- Elemental analysis : Matching calculated and experimental values for C, H, and N (e.g., C: 62.38% vs. 62.93% calc.) .

Advanced Computational Modeling

Q: How can 3D-QSAR models predict the biological activity of benzohydrazide derivatives? A: 3D-QSAR employs methods like k-nearest neighbors (kNN) to correlate structural descriptors (e.g., electrostatic, steric fields) with antimycobacterial activity. Key steps include:

- Descriptor generation : Using software (e.g., V-life MDS 3.50) to map molecular fields .

- Validation : Cross-validated values >0.5 indicate robust models. Compounds with predicted are prioritized for synthesis .

Structural Analysis via X-ray Crystallography

Q: What methodologies resolve the crystal structure of this compound? A: Single-crystal X-ray diffraction (SCXRD) is performed using SHELX programs:

- Data collection : Monochromatic Mo-Kα radiation ( Å) .

- Refinement : Hydrogen atoms are located via difference Fourier maps, and non-H atoms are refined anisotropically. R-factors <0.05 ensure accuracy .

- Validation : CCDC deposition (e.g., CCDC-1477846) provides public access to crystallographic data .

Biological Activity Assessment

Q: Which in vitro assays evaluate antimicrobial efficacy? A: Standard protocols include:

- Broth microdilution : Minimum inhibitory concentration (MIC) determination against Mycobacterium tuberculosis (e.g., MIC ≤6.25 µg/mL indicates potency) .

- Griess assay : Quantifying nitric oxide (NO) release in macrophage models to assess immunomodulatory effects .

Solvation Effects on Reactivity

Q: How do solvent interactions influence the compound’s chemical behavior? A: Solvatochromic shifts in UV-Vis spectra (e.g., in DMSO vs. ethanol) reveal polarity-dependent electronic transitions. Computational studies (DFT) model solvation energies and dipole moments to explain reactivity trends in proton-transfer reactions .

Catalytic Applications in Coordination Chemistry

Q: How are manganese(II) complexes of this ligand synthesized and characterized? A:

- Synthesis : Reacting the hydrazide with MnBr₂ or Mn(NO₃)₂ in methanol yields complexes like [MnL1Br₂(OH₂)] (octahedral geometry) .

- Characterization : Cyclic voltammetry identifies Mn(II)/Mn(III) redox couples, while catalytic epoxidation of styrene (e.g., 78% yield with TBHP) demonstrates activity .

Antioxidant Potential Evaluation

Q: What models assess the photoprotective and antioxidant properties? A:

- DPPH assay : Measures radical scavenging activity (IC₅₀ values <50 µM indicate potency) .

- 3D skin models : Evaluate UV-induced oxidative stress reduction via biomarkers (e.g., catalase upregulation) .

Topological Analysis via DFT

Q: How are electron density and bond critical points analyzed? A: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- AIM (Atoms in Molecules) : Laplacian () values at bond critical points (e.g., O–HN hydrogen bonds) .

- NBO (Natural Bond Orbital) : Delocalization energies for resonance stabilization .

Resolving Spectral Discrepancies

Q: How are inconsistencies in NMR/IR data addressed? A:

- Variable solvent testing : DMSO-d₆ vs. CDCl₃ resolves tautomeric shifts (e.g., enol-imine vs. keto-amine forms) .

- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals .

Synthetic Yield Optimization

Q: What strategies improve reaction efficiency? A:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 20 mins vs. 6 hrs conventionally) .

- Catalytic acid (e.g., acetic acid) : Accelerates Schiff base formation via protonation of the carbonyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.